![molecular formula C19H18ClN3O2S B1666388 (4-{[2-(5-氯噻吩-2-基)-5-乙基-6-甲基嘧啶-4-基]氨基}苯基)乙酸 CAS No. 915082-52-9](/img/structure/B1666388.png)

(4-{[2-(5-氯噻吩-2-基)-5-乙基-6-甲基嘧啶-4-基]氨基}苯基)乙酸

描述

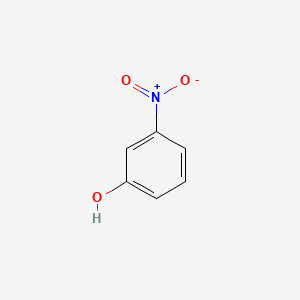

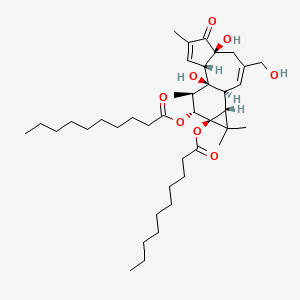

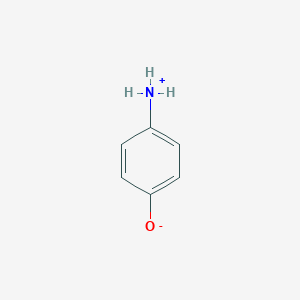

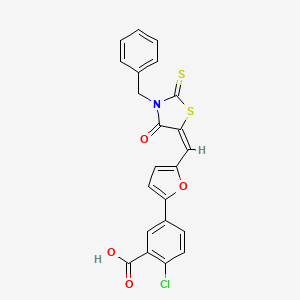

The compound (4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid, also known as A-33, is a chemical with the molecular formula C19H18ClN3O2S . It has a molecular weight of 387.88 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, a thiophene ring, and an acetic acid group . The compound’s structure has been analyzed using various techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .科学研究应用

Neuroinflammation Attenuation

PDE4B-IN-2, as a PDE4B subtype-specific inhibitor, has been shown to have a protective effect in neuroinflammation contexts. For instance, a study published in Nature demonstrated partial attenuation of neuroinflammation in mice models with Alzheimer’s disease through the inhibition of PDE4B .

Cardiac Function Regulation

Research published by MDPI indicates that PDE4B is associated with the ryanodine receptor 2 (RyR2) in cardiomyocytes. This association suggests that PDE4B inhibitors like PDE4B-IN-2 could play a role in regulating cardiac function by influencing calcium channels within the heart muscle cells .

Cognitive Enhancement Potential

Early inhibition of PDE4B has been linked to potential cognitive benefits. An article from MDPI discusses how in vitro inhibition of PDE4B can induce microglial filopodia formation, which may counteract microglia activation and prevent the adoption of a ‘disease-associated microglia (DAM)’ phenotype, potentially instilling cognitive resilience .

Anti-inflammatory Applications

PDE4B-IN-2 is part of a class of next-generation PDE4 inhibitors that selectively target PDE4B/D isoforms. These selective inhibitors are critical for achieving anti-inflammatory effects and may offer higher efficacy than previously approved pan-PDE4 inhibitors, according to research from Springer .

Depression Treatment

Increasing cAMP levels through PDE4 inhibition has made depression an attractive target for compounds like PDE4B-IN-2. Several PDE4 inhibitors have entered clinical trials in the past decade, aiming to treat depression by modulating this pathway .

作用机制

Target of Action

The primary target of A 33 is Phosphodiesterase 4B (PDE4B) . PDE4B is an enzyme that plays a crucial role in inflammation and fibrosis, particularly in the lungs .

Mode of Action

A 33 acts as a selective inhibitor of the PDE4B enzyme . By inhibiting PDE4B, A 33 prevents the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in various cellular processes . This leads to an increase in cAMP levels, which can drive anti-inflammatory and antifibrotic effects .

Biochemical Pathways

The inhibition of PDE4B by A 33 affects the cAMP-dependent pathway . Elevated cAMP levels can inhibit the release of inflammatory cytokines, thereby reducing inflammation . Additionally, increased cAMP can also inhibit fibroblast proliferation and collagen deposition, thus exerting antifibrotic effects .

Result of Action

The inhibition of PDE4B by A 33 leads to anti-inflammatory and antifibrotic effects . This can be particularly beneficial in conditions such as pulmonary fibrosis, where inflammation and fibrosis play a key role in disease progression .

属性

IUPAC Name |

2-[4-[[2-(5-chlorothiophen-2-yl)-5-ethyl-6-methylpyrimidin-4-yl]amino]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-3-14-11(2)21-19(15-8-9-16(20)26-15)23-18(14)22-13-6-4-12(5-7-13)10-17(24)25/h4-9H,3,10H2,1-2H3,(H,24,25)(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVSPBLZPJMXFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(N=C1NC2=CC=C(C=C2)CC(=O)O)C3=CC=C(S3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-{[2-(5-Chlorothiophen-2-Yl)-5-Ethyl-6-Methylpyrimidin-4-Yl]amino}phenyl)acetic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research highlights the importance of PDE4B in inflammatory processes. How can targeting specific PDE4 subtypes, like PDE4B, be advantageous over broader PDE4 inhibition in terms of therapeutic benefit?

A1: [, ] As highlighted in the studies, PDE4 exists in different subtypes, each potentially playing distinct roles in various cell types and physiological processes. While broader PDE4 inhibitors can effectively modulate inflammatory responses, they often come with undesirable side effects, such as nausea and emesis. [] Targeting specific subtypes like PDE4B offers the potential for a more targeted approach. By selectively inhibiting PDE4B, researchers aim to achieve the desired anti-inflammatory effects while minimizing off-target effects and improving the overall safety profile of the treatment. [, ] This is exemplified by the study demonstrating that PDE4B ablation protected mice from LPS-induced shock without affecting global cAMP concentration, suggesting a highly specialized function of PDE4B. []

Q2: The research primarily focuses on in vitro and in vivo models to study PDE4B and inflammation. What are some challenges in translating these findings to clinical applications in humans, and how can these challenges be addressed?

A2: While in vitro and in vivo models provide valuable insights into biological mechanisms and drug efficacy, translating these findings to human clinical trials presents unique challenges. Animal models might not fully recapitulate the complexity of human diseases, and responses to drugs can differ between species. Additionally, dosing, drug metabolism, and potential long-term effects observed in animal models might not directly translate to humans.

Q3: The paper mentions a PDE4 selective inhibitor, rolipram. Can you elaborate on the concept of selectivity in drug development and its importance, particularly in the context of inflammatory diseases?

A3: Selectivity, in the context of drug development, refers to a drug's ability to preferentially bind to and act on a specific target, such as a particular enzyme subtype or receptor, while minimizing interactions with other off-target molecules. This targeted approach is crucial for maximizing therapeutic benefits and minimizing unwanted side effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。